Adenosine 5'-(alpha,beta-methylene)diphosphate

CD73 Inhibition Ecto-5'-Nucleotidase Enzyme Kinetics

Adenosine 5'-(α,β-methylene)diphosphate (also known as AMPCP, AOPCP, or α,β-methylene-ADP) is a synthetic, non-hydrolyzable analog of adenosine diphosphate (ADP). It is characterized by a methylene bridge (-CH₂-) substituting the α,β-bridging oxygen of the diphosphate chain, which confers marked resistance to enzymatic hydrolysis by phosphohydrolases.

Molecular Formula C11H17N5O9P2
Molecular Weight 425.23 g/mol
Cat. No. B12291923
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAdenosine 5'-(alpha,beta-methylene)diphosphate
Molecular FormulaC11H17N5O9P2
Molecular Weight425.23 g/mol
Structural Identifiers
SMILESC1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(CP(=O)(O)O)O)O)O)N
InChIInChI=1S/C11H17N5O9P2/c12-9-6-10(14-2-13-9)16(3-15-6)11-8(18)7(17)5(25-11)1-24-27(22,23)4-26(19,20)21/h2-3,5,7-8,11,17-18H,1,4H2,(H,22,23)(H2,12,13,14)(H2,19,20,21)
InChIKeyOLCWZBFDIYXLAA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Adenosine 5'-(alpha,beta-methylene)diphosphate (AMPCP) Selection Guide: CD73 Inhibition and Biochemical Tool Compound Procurement


Adenosine 5'-(α,β-methylene)diphosphate (also known as AMPCP, AOPCP, or α,β-methylene-ADP) is a synthetic, non-hydrolyzable analog of adenosine diphosphate (ADP) [1]. It is characterized by a methylene bridge (-CH₂-) substituting the α,β-bridging oxygen of the diphosphate chain, which confers marked resistance to enzymatic hydrolysis by phosphohydrolases [1]. This compound is a classical, competitive inhibitor of ecto-5′-nucleotidase (CD73), an enzyme critical for converting extracellular AMP to immunosuppressive adenosine [2]. As such, AMPCP is widely employed as a pharmacological tool to dissect purinergic signaling, particularly in cancer immunotherapy, ischemia-reperfusion injury, and neurobiology research [2][3].

AMPCP vs. ADP/ATP: Why Hydrolytic Stability Dictates Experimental Validity and Procurement Decisions


Generic substitution of Adenosine 5'-(α,β-methylene)diphosphate with natural ADP or ATP is a critical experimental flaw. The primary differentiator is hydrolytic stability. ADP and ATP are rapidly metabolized by ubiquitous ectonucleotidases (e.g., CD39, eNPPs) present in cell culture and tissue preparations, generating adenosine (ADO) which then acts through P1 receptors [1]. This leads to off-target activation of adenosine A1, A2A, A2B, or A3 receptors, confounding results in assays designed to probe P2Y receptor function or CD73-specific effects. In contrast, AMPCP is virtually resistant to this enzymatic degradation, ensuring that observed biological effects are solely attributable to CD73 inhibition or direct P2Y1 receptor activation rather than adenosine-mediated signaling [2]. Procurement of unmodified nucleotides for applications requiring prolonged incubation or use in complex biological matrices (e.g., whole blood, tissue slices, in vivo studies) will yield unreliable and misinterpretable data [2].

AMPCP Quantitative Differentiation Evidence: Head-to-Head Potency, Stability, and Selectivity Data


CD73 Inhibition Potency: AMPCP Exhibits 6.4- to 240-Fold Greater Potency than ADP and ATP

In a purified rat renal membrane assay, the Ki of AMPCP for 5′-nucleotidase (CD73) was determined to be 0.005 μM (5 nM), which is 6.4-fold lower (more potent) than the Ki for ADP (0.032 μM) and 240-fold lower than the Ki for ATP (1.2 μM) [1]. This demonstrates a substantial potency advantage over the physiological nucleotides ADP and ATP. In a separate study using rat heart membranes, AMPCP displayed a Ki of 5 nM, while ADP inhibition was pH-dependent; at physiological pH, AMPCP's greater percentage of dianion species contributed to its superior potency [2].

CD73 Inhibition Ecto-5'-Nucleotidase Enzyme Kinetics Cancer Immunotherapy

Metabolic Stability: AMPCP Resists Hydrolysis, While α,β-methylene ATP is Dephosphorylated

In frog sartorius muscle, α,β-methylene-ADP (AMPCP) was found to be 'virtually resistant to metabolism' after being formed by dephosphorylation of α,β-methylene-ATP, and it remained stable in the absence of ATP [1]. In stark contrast, α,β-methylene-ATP was itself dephosphorylated into AMPCP by ecto-enzymes, and in the presence of ATP, AMPCP could be transiently phosphorylated back into α,β-methylene-ATP via ecto-nucleoside diphosphate kinase activity [1]. This demonstrates a complex interconversion dynamic that does not apply to AMPCP when used alone. Furthermore, in perfused rat pancreas, α,β-methylene-ATP and AMPCP were both ineffective at inducing glucagon secretion, confirming their resistance to hydrolysis into adenosine, unlike ATP or β,γ-methylene-ATP which did produce adenosine-mediated effects [2].

Metabolic Stability Ectonucleotidase Purinergic Signaling Assay Development

AMPCP Demonstrates High Selectivity for CD73 Over ADP-Activated P2Y Receptors Compared to Derivatives

AMPCP derivatives (e.g., PSB-12379, PSB-12431) with N6-substitutions exhibit >150-fold selectivity for CD73 over ADP-activated P2Y1 and P2Y12 receptors [1]. While the parent AMPCP compound also demonstrates selectivity, the study indicates that the core methylene-ADP structure confers inherent CD73 selectivity that can be further enhanced with chemical modification [1]. In a different context, AMPCP was found to act as a weak agonist at P2Y1 receptors in Xenopus spinal neurons, inhibiting voltage-gated K+ currents by only 7 ± 2.3% [2]. This weak P2Y1 agonism is significantly less potent than its CD73 inhibition, which is the primary mechanism of action. For comparison, natural ADP is a potent agonist at multiple P2Y receptor subtypes (P2Y1, P2Y12, P2Y13), making it unsuitable as a selective CD73 inhibitor [3].

Receptor Selectivity P2Y1 P2Y12 Off-target Activity Drug Discovery

In Vivo Efficacy: AMPCP Reduces Tumor Growth and Metastasis in Murine Cancer Models

In B16 melanoma models, AMPCP administered at 20 mg/kg (either intraperitoneal or intratumoral injection) significantly reduced tumor growth rates, cytokine production, and metastasis [1]. This in vivo anti-tumor activity validates CD73 as a therapeutic target and supports the use of AMPCP as a tool compound for preclinical proof-of-concept studies [1]. In contrast, more potent CD73 inhibitors like AB680 (Ki = 5 pM) or OP-5244 (IC50 = 0.25 nM) are currently in clinical development, offering substantially greater potency and oral bioavailability [2][3]. AMPCP serves as the foundational, well-characterized inhibitor for establishing CD73-mediated phenotypes, while clinical-stage candidates represent advanced therapeutic agents for drug development programs.

In Vivo Efficacy Tumor Growth Metastasis Cancer Immunotherapy Preclinical Model

AMPCP is a Substrate for Creatine Kinase but with 100,000-Fold Lower Catalytic Rate than Natural ADP

While AMPCP acts as a substrate for rabbit muscle creatine kinase, the rate of the phosphoryl transfer reaction catalyzed is approximately 10⁻⁵ times (0.001%) that of normal ADP [1]. Additionally, the affinity of AMPCP for creatine kinase is lower than that of ADP. The equilibrium constant for the reaction Mg[α,β-CH₂]ATP + creatine ⇌ Mg[α,β-CH₂]ADP + phosphocreatine + H⁺ is 2.2 × 10⁻¹² M, compared to 2.5 × 10⁻¹⁰ M for the natural substrates, corresponding to a ΔG⁰' difference of 11.7 kJ·mol⁻¹ [1]. This indicates that while AMPCP can participate in the reaction, it does so with dramatically reduced efficiency, and the overall thermodynamics are less favorable. For researchers studying creatine kinase kinetics or energy metabolism, AMPCP serves as a 'slow substrate' that allows mechanistic probing without the rapid turnover of natural ADP.

Creatine Kinase Enzyme Kinetics Phosphoryl Transfer Bioenergetics

AMPCP Demonstrates 84% Inhibition of AMP Degradation in Isolated Hepatocytes

In freshly dispersed rat hepatocytes, 50 μM AMPCP inhibited the degradation of exogenous 5'-AMP by 84% [1]. This near-complete blockade of CD73 activity in a primary cell system confirms the compound's utility as a tool to abolish extracellular adenosine production from AMP. Notably, in the same study, hypoxic adenosine release from hepatocytes was not inhibited by AMPCP, indicating that intracellular adenosine generation and release occur via a CD73-independent pathway [1]. This differential effect highlights the importance of selecting the correct tool: AMPCP specifically targets the extracellular AMP→adenosine conversion step. In contrast, the adenosine transport inhibitor dipyridamole inhibited extracellular adenosine accumulation by 44-60% [1], demonstrating that multiple pharmacological tools are required to fully dissect adenosinergic signaling.

Ecto-5'-Nucleotidase Adenosine Production Hepatocyte Ischemia-Reperfusion Adenosine Signaling

AMPCP Optimal Use Cases: Research Areas Where This Compound Delivers Unique Value


Cancer Immunotherapy: Target Validation and Preclinical Proof-of-Concept Studies

AMPCP is ideal for establishing CD73 inhibition as a therapeutic strategy in academic oncology research. At concentrations of 40-100 μM, it blocks adenosine production by regulatory T cells (Tregs) and reverses adenosine-mediated suppression of effector T cell proliferation [1]. In vivo, administration at 20 mg/kg (i.p. or i.t.) reduces tumor growth and metastasis in B16 melanoma models [1]. These well-documented effects make AMPCP a cost-effective, commercially available tool for early-stage target validation, syngeneic tumor model studies, and combination therapy experiments with checkpoint inhibitors or chemotherapy.

Purinergic Signaling Dissection in Electrophysiology and Neurobiology

In electrophysiological studies of purinergic signaling, AMPCP serves as a selective CD73 inhibitor that prevents AMP hydrolysis to adenosine without directly activating P2X or most P2Y receptors. For example, in hippocampal slices, CD73 inhibition with AMPCP impairs long-term potentiation (LTP), revealing the role of endogenous adenosine formation in synaptic plasticity [2]. In pancreatic beta-cells, AMPCP (16.5 μM) reduces glucagon secretion induced by ATP, confirming that ATP acts after hydrolysis to adenosine [3]. Its metabolic stability ensures that observed effects are due to CD73 blockade rather than adenosine generation from the inhibitor itself, a common pitfall when using β,γ-methylene-ATP or natural nucleotides.

Ischemia-Reperfusion Injury and Organ Protection Studies

AMPCP is a validated tool for investigating the role of adenosine in ischemic preconditioning and organ protection. Intramuscular injection of AMPCP achieved a 70% reduction in 5'-nucleotidase activity in rat kidney extracts, demonstrating its efficacy in vivo [4]. This application is critical for studies aiming to reduce adenosine-mediated inflammation or, conversely, to potentiate protective adenosine signaling by blocking its degradation. The compound's ability to discriminate between extracellular (CD73-dependent) and intracellular adenosine release pathways, as shown in hypoxic hepatocytes [5], is particularly valuable for defining the source of adenosine during ischemia.

Biochemical Assay Development and Enzymology

AMPCP is an essential component for developing CD73 enzymatic assays and for characterizing ecto-nucleotidase activity in cell lines and tissues. Its high purity (≥99% HPLC ) and defined inhibitory constants (Ki = 5 nM for rat heart CD73 [6]) make it suitable as a positive control inhibitor in high-throughput screening campaigns for novel CD73 inhibitors. Additionally, its unique property as a 'slow substrate' for creatine kinase (catalytic rate 10⁻⁵ that of ADP [7]) enables specialized mechanistic studies of phosphoryl transfer reactions, where the reaction can be 'slowed down' for kinetic or structural analysis.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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